molecular formula C22H21ClN2O3 B11184880 N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-methoxynaphthalene-2-carboxamide

N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-methoxynaphthalene-2-carboxamide

Cat. No.: B11184880
M. Wt: 396.9 g/mol
InChI Key: KVTCELVAHDCFKM-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-methoxynaphthalene-2-carboxamide is a complex organic compound with a unique structure that combines a naphthalene core with a morpholine ring and a chloro-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-methoxynaphthalene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Formation of the Chloro-Substituted Phenyl Group: The chloro-substituted phenyl group can be synthesized through a halogenation reaction, where chlorine is introduced to the phenyl ring using a chlorinating agent such as thionyl chloride.

    Coupling with Morpholine: The morpholine ring is introduced through a nucleophilic substitution reaction, where morpholine reacts with the chloro-substituted phenyl group.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-methoxynaphthalene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-methoxynaphthalene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biology: It is used in biological assays to study its effects on cellular pathways and protein interactions.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

    Industry: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in disease pathways.

    Modulating Receptors: The compound can bind to and modulate the activity of specific receptors on the cell surface.

    Interfering with Protein-Protein Interactions: It can disrupt protein-protein interactions that are critical for cellular functions.

Comparison with Similar Compounds

N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-methoxynaphthalene-2-carboxamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of this compound in its potential therapeutic uses and chemical properties.

Properties

Molecular Formula

C22H21ClN2O3

Molecular Weight

396.9 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-1-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C22H21ClN2O3/c1-27-21-17-5-3-2-4-15(17)6-8-18(21)22(26)24-16-7-9-20(19(23)14-16)25-10-12-28-13-11-25/h2-9,14H,10-13H2,1H3,(H,24,26)

InChI Key

KVTCELVAHDCFKM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl

Origin of Product

United States

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